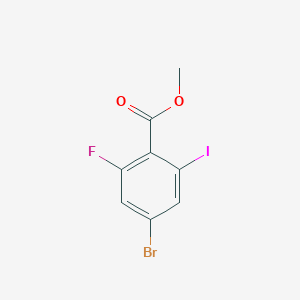![molecular formula C12H10Br2O4S2 B13137496 Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate](/img/structure/B13137496.png)
Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate is an organobromine compound with the molecular formula C({12})H({10})Br({2})O({4})S(_{2}). This compound is notable for its unique structure, which includes a thieno[3,2-b]thiophene core substituted with bromine atoms and ester groups. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate typically involves the bromination of thieno[3,2-b]thiophene derivatives followed by esterification. One common method includes:
Bromination: Thieno[3,2-b]thiophene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 2 and 5 positions.
Esterification: The dibrominated intermediate is then reacted with diethyl oxalate under acidic conditions to form the diethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate undergoes several types of chemical reactions:
Substitution Reactions: The bromine atoms can be substituted with various nucleophiles such as amines or thiols.
Oxidation and Reduction: The thieno[3,2-b]thiophene core can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Stille coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or amines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of appropriate ligands and bases.
Major Products
Substitution: Products include thieno[3,2-b]thiophene derivatives with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Coupling: Complex organic molecules with extended conjugation.
Wissenschaftliche Forschungsanwendungen
Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate is used in various fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor for certain biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in cancer research due to its ability to interact with biological macromolecules.
Industry: Used in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism by which Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate exerts its effects depends on the context of its use:
Chemical Reactions: Acts as a substrate or intermediate in various organic reactions.
Biological Systems: May interact with enzymes or receptors, inhibiting or modifying their activity. The bromine atoms and ester groups play crucial roles in these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 2,5-dibromothiophene-3,4-dicarboxylate
- Diethyl 2,5-dibromothiophene-3,6-dicarboxylate
- Diethyl 2,5-dibromothieno[2,3-b]thiophene-3,6-dicarboxylate
Uniqueness
Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate is unique due to its specific substitution pattern and the presence of both bromine atoms and ester groups on the thieno[3,2-b]thiophene core. This structure imparts distinct reactivity and properties, making it valuable for specialized applications in organic synthesis and materials science.
Eigenschaften
Molekularformel |
C12H10Br2O4S2 |
|---|---|
Molekulargewicht |
442.1 g/mol |
IUPAC-Name |
diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate |
InChI |
InChI=1S/C12H10Br2O4S2/c1-3-17-11(15)5-7-8(20-9(5)13)6(10(14)19-7)12(16)18-4-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
YYWQGDHGDXQMFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(SC2=C1SC(=C2C(=O)OCC)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


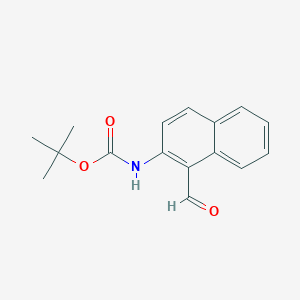
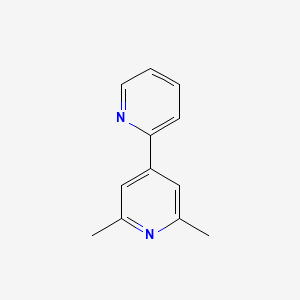
![[2,2'-Bipyridine]-5,5'-dicarboxamide](/img/structure/B13137424.png)
![tert-butyl (3S,3aS,6aS)-3-(aminomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B13137429.png)

![N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine](/img/structure/B13137433.png)

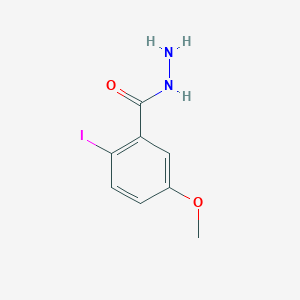
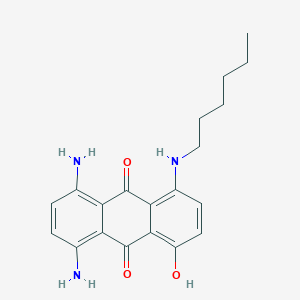
![4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione](/img/structure/B13137471.png)


![((6-Bromo-2,2-diphenylbenzo[d][1,3]dioxol-5-yl)methoxy)(tert-butyl)dimethylsilane](/img/structure/B13137504.png)
